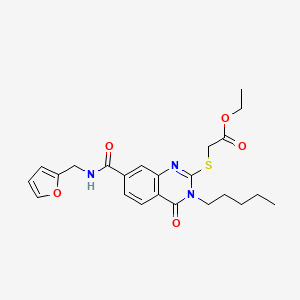

Ethyl 2-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-3-5-6-11-26-22(29)18-10-9-16(21(28)24-14-17-8-7-12-31-17)13-19(18)25-23(26)32-15-20(27)30-4-2/h7-10,12-13H,3-6,11,14-15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIFTHHGOAUOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with quinazoline intermediates. The general structure includes a quinazoline core substituted with a furan moiety, which is linked via a thioacetate group. The molecular formula is , and its molecular weight is approximately 499.58 g/mol .

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer properties of the compound have been evaluated using several cancer cell lines. In vitro studies showed that it inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the same class:

| Study | Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| El-Azab et al., 2013 | Quinazoline Derivative | Anticonvulsant | N/A | N/A |

| Pandey et al., 2009 | Quinazoline Derivative | Antimicrobial | E. coli, S. aureus | N/A |

| Al-Suwaidan et al., 2016 | Quinazoline Derivative | Antitumor | MCF-7 | 1.1 |

| Godhani et al., 2016 | Quinazoline Derivative | Antituberculosis | N/A | N/A |

These studies highlight the versatility of quinazoline derivatives in therapeutic applications, reinforcing the significance of this compound in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized against related quinazolinone derivatives, as summarized below:

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3)

- Structure : Features a phenyl group at position 3 and lacks substitution at position 5. The thioacetate ethyl ester is identical to the target compound .

- Synthesis : Prepared via reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in the presence of potassium carbonate .

- Key Differences: The phenyl group (aromatic) vs. pentyl (aliphatic) at position 3 may alter lipophilicity (logP) and steric interactions.

- Applications : Serves as a precursor to hydrazide derivatives (e.g., compound 4), which exhibit reactivity toward thiocarbonyl-bis-thioglycolic acid .

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

- Structure : Substituted with a 3-methoxyphenyl group at position 3 and a methyl ester (vs. ethyl) in the thioacetate moiety .

- Methyl ester reduces molecular weight (369.40 g/mol vs. ethyl’s ~383–400 g/mol) and may affect hydrolysis rates in vivo.

General Trends in Quinazolinone Derivatives

- Substitution at Position 3 :

- Aromatic groups (phenyl, 3-methoxyphenyl): Improve planar stacking but may limit membrane permeability.

- Aliphatic chains (pentyl in target compound): Enhance lipophilicity, favoring passive diffusion across biological membranes.

- Thioacetate Ester :

- Ethyl vs. methyl esters influence metabolic stability; ethyl esters generally exhibit slower hydrolysis than methyl counterparts.

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.